molecular formula C9H10F2O3S B12040685 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid

Katalognummer: B12040685
Molekulargewicht: 236.24 g/mol
InChI-Schlüssel: UYOIHDXOQCJAHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid is an aromatic sulfonic acid derivative with the molecular formula C9H10F2O3S and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a difluoropropyl group attached to a benzene ring, which is further substituted with a sulfonic acid group. It is a member of the aryl sulfonic acids, which are known for their diverse applications in various fields.

Vorbereitungsmethoden

The synthesis of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid typically involves the sulfonation of a suitable aromatic precursor. One common method is the reaction of 4-(1,1-Difluoropropan-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

    Formation of Sulfonamides: Reaction with amines can form sulfonamides, which are important intermediates in pharmaceutical synthesis.

    Reduction and Oxidation: The compound can undergo reduction to form the corresponding sulfonic acid derivatives or oxidation to form sulfonyl chlorides.

    Common Reagents and Conditions: Typical reagents include sulfur trioxide, chlorosulfonic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Wissenschaftliche Forschungsanwendungen

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonic acid group.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving sulfonamide linkages.

    Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. The sulfonic acid group is highly polar, allowing it to interact with a wide range of molecular targets, including enzymes and proteins. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in biochemical research .

Vergleich Mit ähnlichen Verbindungen

4-(1,1-Difluoropropan-2-yl)benzenesulfonic acid can be compared to other aromatic sulfonic acids such as benzenesulfonic acid and p-toluenesulfonic acid:

    Benzenesulfonic Acid: This is the simplest aromatic sulfonic acid, with a single sulfonic acid group attached to a benzene ring.

    p-Toluenesulfonic Acid: This compound has a methyl group in addition to the sulfonic acid group on the benzene ring.

The presence of the difluoropropyl group in this compound imparts unique chemical properties, such as increased acidity and reactivity, making it distinct from its analogs.

Eigenschaften

Molekularformel

C9H10F2O3S

Molekulargewicht

236.24 g/mol

IUPAC-Name

4-(1,1-difluoropropan-2-yl)benzenesulfonic acid

InChI

InChI=1S/C9H10F2O3S/c1-6(9(10)11)7-2-4-8(5-3-7)15(12,13)14/h2-6,9H,1H3,(H,12,13,14)

InChI-Schlüssel

UYOIHDXOQCJAHD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.